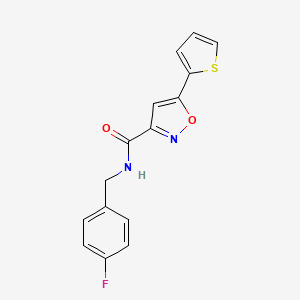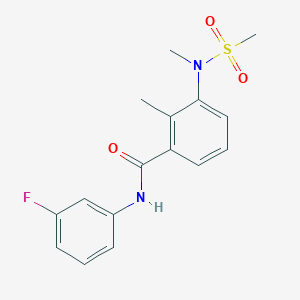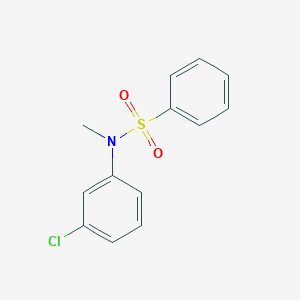![molecular formula C18H15F2N3O3S B4456834 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B4456834.png)
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a cyclopropyl group, difluoro substitutions, and a methoxy group, making it a potent antibacterial agent.
Preparation Methods
The synthesis of 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves several steps. The starting material is typically a quinoline derivative, which undergoes cyclopropylation, fluorination, and methoxylation reactions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Scientific Research Applications
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a model compound for studying quinolone chemistry.
Biology: Investigated for its antibacterial properties against various bacterial strains.
Medicine: Explored as a potential antibiotic for treating bacterial infections.
Industry: Utilized in the development of new antibacterial agents.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .
Comparison with Similar Compounds
Compared to other quinolone antibiotics, 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific substitutions and structural features. Similar compounds include:
Ciprofloxacin: Another quinolone with a different substitution pattern.
Levofloxacin: A fluoroquinolone with a different stereochemistry.
Moxifloxacin: A quinolone with a methoxy group at a different position.
Properties
IUPAC Name |
1-cyclopropyl-6,7-difluoro-8-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-4-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c1-8-7-27-18(21-8)22-17(25)11-6-23(9-3-4-9)14-10(15(11)24)5-12(19)13(20)16(14)26-2/h5-7,9H,3-4H2,1-2H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTFDGIVNPXGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorophenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B4456760.png)
![N-(2-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]methanesulfonamide](/img/structure/B4456772.png)
![2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B4456780.png)

![4-chloro-N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4456791.png)
![2-{[3-(1-naphthyl)propanoyl]amino}benzamide](/img/structure/B4456798.png)
![4-[1-(3-Chloro-4-methoxybenzenesulfonyl)pyrrolidin-2-YL]-3,5-dimethyl-1,2-oxazole](/img/structure/B4456817.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B4456825.png)
![N,N-dimethyl-4-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B4456831.png)
![1-[4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4456837.png)
![4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4456844.png)

![N-(4-methoxyphenyl)-4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4456866.png)

